

Assessing the Translational Potential of CVN766: A Preclinical Comparison

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical data for **CVN766**, a novel, highly selective orexin-1 receptor (OXR1) antagonist, against other orexin receptor modulators. The objective is to assess the translational potential of **CVN766** in the context of psychiatric disorders, with a focus on schizophrenia. This comparison is based on publicly available preclinical data.

Executive Summary

CVN766 is a potent and exquisitely selective OXR1 antagonist with over 1000-fold selectivity over the orexin-2 receptor (OXR2)[1][2][3][4]. This high selectivity is a key differentiating feature, potentially mitigating the somnolence associated with dual orexin receptor antagonists (DORAs) that are approved for insomnia. Preclinical studies suggest the efficacy of CVN766 in animal models relevant to the negative and cognitive symptoms of schizophrenia[5][6]. While direct quantitative comparisons with other orexin modulators in these specific models are limited in publicly accessible data, this guide synthesizes the available information to provide a framework for evaluating the translational potential of CVN766.

In Vitro Pharmacology: Receptor Binding Affinity and Selectivity



The in vitro pharmacological profile of **CVN766** highlights its high affinity and exceptional selectivity for the OXR1. This contrasts with DORAs such as suvorexant, daridorexant, and lemborexant, which target both OXR1 and OXR2. SB-334867 is another selective OXR1 antagonist, included here for comparison.

Compound	Target(s)	IC50 (nM)	pKi	Selectivity	Reference(s
CVN766	OXR1	8	8.14 ± 0.03	>1000-fold vs OXR2	[6][7]
OXR2	>10,000	4.89 ± 0.08	[6]		
Suvorexant	OXR1/OXR2	-	-	Dual Antagonist	[4]
Daridorexant	OXR1/OXR2	-	-	Dual Antagonist	[8]
Lemborexant	OXR1/OXR2	-	-	Dual Antagonist	[9]
SB-334867	OXR1	-	-	Selective OXR1 Antagonist	[10]

Note: IC50 and pKi values for comparator drugs in assays directly comparable to **CVN766** are not readily available in the public domain. The table reflects the stated mechanism of action.

Preclinical Efficacy in Models of Schizophrenia

CVN766 has been evaluated in key preclinical models that aim to replicate the negative and cognitive symptoms of schizophrenia.

Phencyclidine (PCP)-Induced Social Interaction Deficit

This model is widely used to study the negative symptoms of schizophrenia, such as social withdrawal.



Compound	Species	Dosing	Key Findings	Reference(s)
CVN766	Rodent	-	Reversal of PCP- induced social interaction deficits.	[11][12]
Suvorexant	-	-	Data not publicly available in this model.	-
Daridorexant	-	-	Data not publicly available in this model.	-
Lemborexant	-	-	Data not publicly available in this model.	-
SB-334867	-	-	Data not publicly available in this model.	-

Note: Quantitative dose-response data for CVN766 in this model is not yet publicly available.

Attentional Set-Shifting Task (ASST)

The ASST is a test of cognitive flexibility, a domain of executive function that is often impaired in individuals with schizophrenia.



Compound	Species	Dosing	Key Findings	Reference(s)
CVN766	Rodent	-	Demonstrated efficacy in executive function/attention al set shifting paradigms of cognition.	[11][12]
Suvorexant	-	-	Data not publicly available in this model.	-
Daridorexant	-	-	Preclinical data suggests potential cognitive benefits, but specific ASST data is not available.	[8]
Lemborexant	-	-	Preclinical data suggests no significant impact on cognitive function.	[13]
SB-334867	Rat	-	Reduced motivation in a stop-signal task, but minimal effects on response inhibition or attentional functioning.	[10]



Note: Specific quantitative data on the performance of **CVN766** in the ASST is not yet publicly available.

Preclinical Efficacy in Models of Anxiety

CVN766 has also been assessed in a primate model of anxiety.

Marmoset Human Threat Test

This model evaluates anxiety-like responses in non-human primates.



Compound	Species	Dosing	Key Findings	Reference(s)
CVN766	Marmoset	-	Demonstrated efficacy in the marmoset human threat test of anxiety.	[11][12]
Suvorexant	-	-	Data not publicly available in this model.	-
Daridorexant	Rat	10, 30, and 100 mg/kg	Exerted a dose-dependent anxiolytic-like effect in fear-potentiated startle, schedule-induced polydipsia, and social stress-induced hyperthermia and tachycardia models.	[8]
Lemborexant	-	-	Data not publicly available in this model.	-
SB-334867	-	-	Data not publicly available in this model.	-

Note: Quantitative data for **CVN766** in this model is not yet publicly available.

Experimental Protocols



Phencyclidine (PCP)-Induced Social Interaction Deficit in Rats

- Objective: To model the social withdrawal symptoms of schizophrenia.
- Procedure:
 - Induction of Deficit: Rats are administered PCP (e.g., 2.0 mg/kg) twice daily for seven days, followed by a seven-day washout period[14]. This regimen has been shown to induce a lasting deficit in social interaction.
 - Test Arena: A familiar, dimly lit, open-field arena is typically used.
 - Social Interaction Test: Two unfamiliar rats from the same treatment group (e.g., both PCP-treated) are placed in the arena for a set duration (e.g., 10-15 minutes).
 - Behavioral Scoring: The duration and frequency of various social behaviors are scored by a trained observer blind to the treatment conditions. These behaviors include sniffing, grooming, following, and aggressive postures. A key measure is the total time spent in active social interaction.
 - Drug Testing: Test compounds (e.g., CVN766) are administered prior to the social interaction test to assess their ability to reverse the PCP-induced deficit.

Attentional Set-Shifting Task (ASST) in Mice

- Objective: To assess cognitive flexibility, a component of executive function.
- Apparatus: A testing chamber with two digging pots. The pots can be distinguished by different digging media (e.g., sand, sawdust) and different odors.
- Procedure:
 - Habituation and Training: Mice are first habituated to the testing chamber and trained to dig in the pots to find a food reward.
 - Discrimination Phases: The task consists of a series of discrimination problems where the mouse must learn a rule to find the reward. The rule is based on either the digging



medium or the odor.

- Simple Discrimination (SD): The mouse learns to discriminate between two stimuli within one dimension (e.g., sand vs. sawdust).
- Compound Discrimination (CD): An irrelevant dimension is introduced (e.g., odors are added to the sand and sawdust), but the rule remains the same.
- Intra-Dimensional Shift (IDS): New stimuli from the same dimension are introduced (e.g., new types of digging media).
- Extra-Dimensional Shift (EDS): The previously irrelevant dimension becomes the relevant one (e.g., the mouse must now pay attention to the odors, not the media).
- Performance Measures: The primary measure is the number of trials required to reach a
 set criterion of correct choices (e.g., 6 consecutive correct trials) for each phase. An
 impairment in cognitive flexibility is indicated by a significantly increased number of trials
 to criterion during the EDS phase.

Marmoset Human Threat Test

- Objective: To evaluate anxiety-like behavior in a non-human primate model.
- Procedure:
 - Apparatus: The test is conducted in the marmoset's home cage.
 - Threat Stimulus: A human observer stands in front of the cage, either looking directly at the marmoset (direct threat) or with their profile visible (profile threat) for a set period (e.g., 2 minutes).
 - Behavioral Observation: The marmoset's behavior is recorded and later scored for species-specific anxiety-like responses. These can include postures (e.g., slit-stare, tailup), vocalizations (e.g., tsik calls), and changes in activity levels (e.g., reduced locomotion).
 - Drug Testing: The effects of a test compound are evaluated by administering it before the presentation of the human threat and observing the changes in the anxiety-like behaviors



compared to a vehicle control condition.

Signaling Pathways and Experimental Workflows Orexin 1 Receptor (OXR1) Signaling Pathway

CVN766 acts as an antagonist at the OXR1, which is a G-protein coupled receptor (GPCR). The primary signaling pathway for OXR1 involves its coupling to the Gq class of G-proteins[15] [16][17][18].



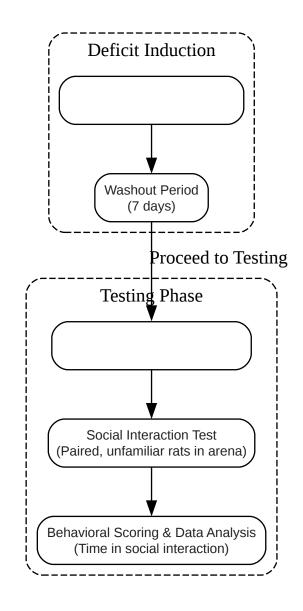
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Caption: Orexin 1 Receptor (OXR1) signaling cascade initiated by Orexin-A and inhibited by CVN766.

Experimental Workflow: Phencyclidine (PCP)-Induced Social Interaction Deficit

The following diagram illustrates the workflow for assessing the efficacy of a compound in the PCP-induced social interaction deficit model.





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Caption: Workflow for the PCP-induced social interaction deficit model.

Conclusion

The preclinical data available for **CVN766** suggest a promising profile for a novel therapeutic agent targeting the negative and cognitive symptoms of schizophrenia. Its high selectivity for OXR1 may translate to a favorable safety profile, particularly concerning somnolence, a common side effect of less selective orexin antagonists. The qualitative reports of efficacy in relevant animal models are encouraging. However, a comprehensive assessment of its translational potential is currently limited by the lack of publicly available quantitative dose-



response data from these preclinical efficacy studies. Further disclosure of this data from Cerevance will be critical for a more definitive comparison with other orexin system modulators and for validating the therapeutic hypothesis of selective OXR1 antagonism in schizophrenia and other psychiatric disorders.

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